1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with an oxadiazole ring.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar pathways or organisms.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious organisms, leading to their inhibition or death.
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious organisms.
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives have shown promising anti-inflammatory and anti-neuroinflammatory activities
Cellular Effects
Preliminary studies suggest that similar compounds may have anti-inflammatory effects, potentially influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative . The pyrrolidinone ring can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrrolidinone Derivatives: Compounds with the pyrrolidinone ring are also of interest for their pharmacological activities.
Biological Activity
1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound notable for its unique structural features, including a pyrrolidine ring and an oxadiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O2, with a molecular weight of approximately 270.33 g/mol. The structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirmation of its identity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring followed by the introduction of the pyrrolidine structure. The reactivity of this compound can be influenced by factors such as solvent choice and temperature.
Antimicrobial Properties
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been tested for their antibacterial and antifungal properties. In vitro tests indicated that certain derivatives demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound | Target Organisms | MIC (mg/mL) |
---|---|---|
1-Phenyl-4-(3-propyl... | S. aureus | 0.0039 |
E. coli | 0.025 | |
Other Pyrrolidine Derivatives | Various Bacterial Strains | Varies |
Anti-inflammatory and Analgesic Effects
The compound has also been explored for its potential anti-inflammatory properties. Research indicates that similar heterocyclic compounds can modulate inflammatory pathways, suggesting that this compound may possess similar capabilities.
Anticancer Activity
Research into the anticancer properties of oxadiazole derivatives has shown promising results. These compounds often interact with biological targets involved in cancer pathways. Preliminary studies suggest that 1-Phenyl-4-(3-propyl... may inhibit tumor growth; however, further studies are required to elucidate its mechanisms of action .
Case Studies
A case study examining the effects of pyrrolidine derivatives on bacterial growth demonstrated that modifications in the chemical structure significantly impacted their antimicrobial efficacy. The introduction of halogen substituents was found to enhance bioactivity against certain pathogens .
Properties
IUPAC Name |
1-phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-6-13-16-15(20-17-13)11-9-14(19)18(10-11)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQMBBSCCUQWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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